
4-(4-Bromobenzoyl)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzoyl chloride is a compound used in the synthesis of various pharmaceuticals . It’s also used in the synthesis of HIV-1 protease inhibitors .
Synthesis Analysis
The synthesis of similar compounds often involves Friedel Crafts acylation . For instance, 4-bromo-4’-methyl benzophenone was prepared from toluene and 4-bromobenzoyl chloride using an AlCl3 catalyst .Molecular Structure Analysis
The molecular structure of similar compounds like 4-Bromobenzyl bromide has an average mass of 249.930 Da and a Monoisotopic mass of 247.883606 Da .Chemical Reactions Analysis
In a study, a benzophenone with substituted chloro and methyl groups was synthesized and characterized using IR, NMR, and mass spectroscopies . The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst in order to make a benzopinacol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4-Bromobenzyl bromide include an average mass of 249.930 Da and a Monoisotopic mass of 247.883606 Da .Aplicaciones Científicas De Investigación
Hydrogen Bonded Supramolecular Association
Research on molecular salts involving 2-amino-4-methylpyridine has highlighted the significance of hydrogen-bonded supramolecular associations. These compounds, featuring proton transfer to the pyridine N of 2-amino-4-methylpyridine, demonstrate extensive classical hydrogen bonds and other noncovalent interactions, forming complex 1D–3D framework structures (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Structural Redetermination
A redetermination study on structures like 4-aminobenzoic acid 4-methylpyridine/4-methylpyridinium 4-aminobenzoate highlighted the importance of accurate structural modeling in understanding the behavior and interactions of such compounds (Fábry, 2017).
Benzo-Crown Ethers and Complex Formation
The synthesis of new benzo-15-crown-5 ethers with substitutions, including compounds like 2-amino-4-methylpyridine, has been explored for their ability to form crystalline complexes with sodium perchlorate. This research contributes to understanding the tautomeric equilibria and molecular interactions in such complexes (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).
Supramolecular Cocrystals
The formation and characterization of supramolecular cocrystals, like the one formed from 2-amino-3-bromopyridine with 4-methylbenzoic acid, offer insights into the role of noncovalent interactions in stabilizing these structures. Such studies are essential in understanding the molecular arrangement and hydrogen bonding interactions in cocrystals (Thanigaimani et al., 2016).
Catalytic Systems in Organic Synthesis
Investigations into catalytic systems, like the amide-base system involving compounds such as 2-, 3-, or 4-methylpyridines, have shown their efficacy in deprotonative coupling reactions. This research provides valuable insights into the applications of these systems in organic synthesis and their potential in the formation of various organic compounds (Shigeno, Nakaji, Nozawa‐Kumada, & Kondo, 2019).
Mecanismo De Acción
Target of Action
Bromobenzoic acid derivatives, which share a similar structure, have been found to inhibitcyclooxygenase 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .
Mode of Action
The compound’s mode of action is thought to be due to its ability to block prostaglandin synthesis by inhibiting COX-1 and COX-2 . This inhibition reduces the production of prostaglandins, leading to a decrease in inflammation .
Biochemical Pathways
The inhibition of COX-1 and COX-2 disrupts the arachidonic acid pathway, reducing the production of prostaglandins . Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation . They can cause disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure .
Pharmacokinetics
Bromfenac, a bromobenzoic acid derivative, has been found to have a protein binding of 998%, metabolized by CYP2C9, and excreted 82% in urine and 13% in feces . The half-life in aqueous humor is 1.4 hours .
Result of Action
The result of the compound’s action would be a reduction in inflammation due to the decreased production of prostaglandins . This could potentially lead to a decrease in pain and other symptoms associated with inflammation.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-bromophenyl)-(2-methylpyridin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNJEDIVLSIJQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromobenzoyl)-2-methylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



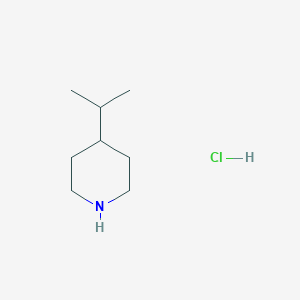
![tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate](/img/structure/B1373615.png)
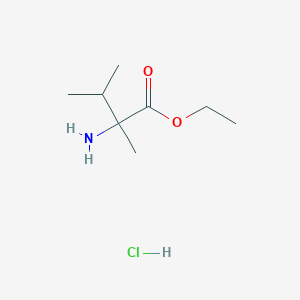
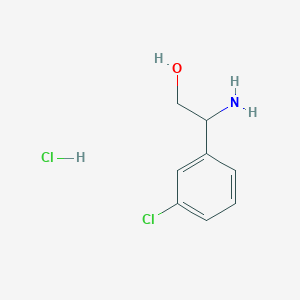

![Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate](/img/structure/B1373628.png)
![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)
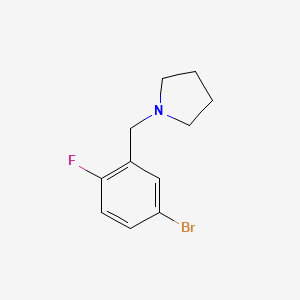

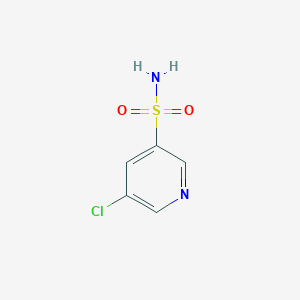
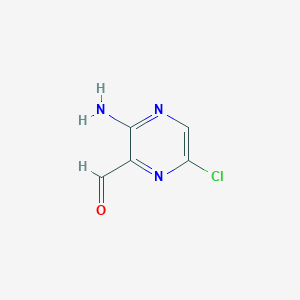
![1-[2-(Aminomethyl)butyl]-3-bromobenzene](/img/structure/B1373634.png)